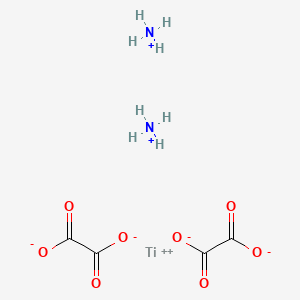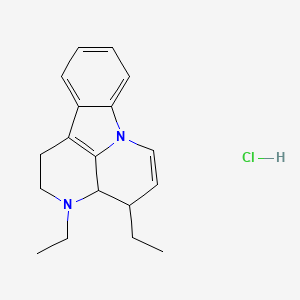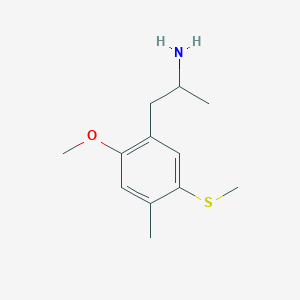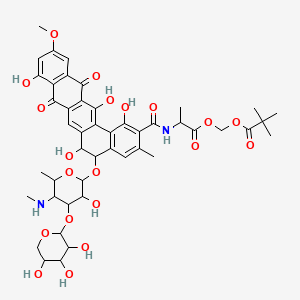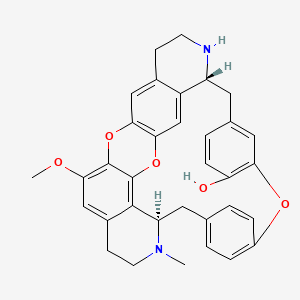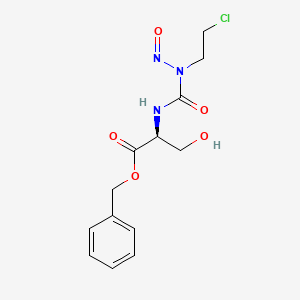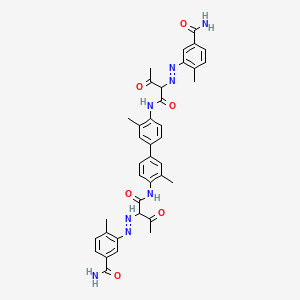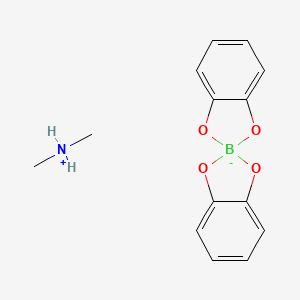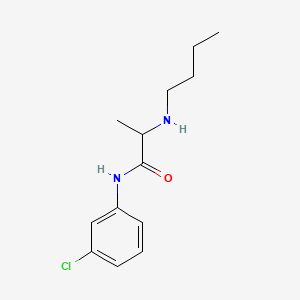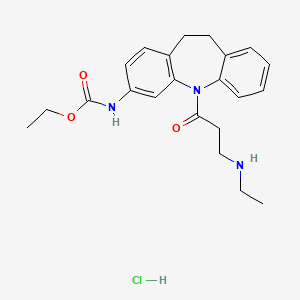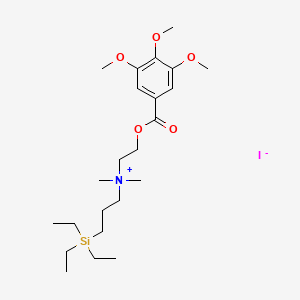
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of ammonium iodide and benzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Ammonium Iodide Group: This can be achieved by reacting dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide under controlled conditions.
Introduction of the Benzoate Group: The resulting ammonium iodide compound is then reacted with 3,4,5-trimethoxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The iodide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
科学的研究の応用
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a component in the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism by which Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes.
類似化合物との比較
Similar Compounds
Dimethyl(2-hydroxyethyl)ammonium iodide: Lacks the triethylsilyl and benzoate groups, making it less complex.
3-(Triethylsilyl)propyl iodide: Does not contain the ammonium or benzoate groups.
3,4,5-Trimethoxybenzoic acid: Lacks the ammonium and triethylsilyl groups.
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
84584-71-4 |
|---|---|
分子式 |
C23H42INO5Si |
分子量 |
567.6 g/mol |
IUPAC名 |
dimethyl-(3-triethylsilylpropyl)-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C23H42NO5Si.HI/c1-9-30(10-2,11-3)16-12-13-24(4,5)14-15-29-23(25)19-17-20(26-6)22(28-8)21(18-19)27-7;/h17-18H,9-16H2,1-8H3;1H/q+1;/p-1 |
InChIキー |
VPEGOVCASKZZTE-UHFFFAOYSA-M |
正規SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


